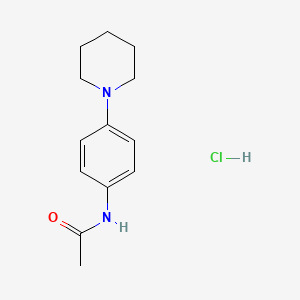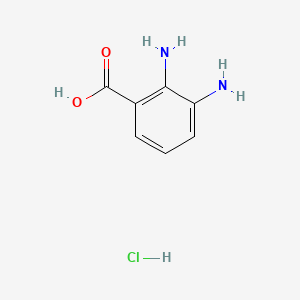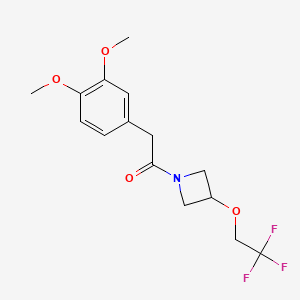![molecular formula C23H25FN4O4 B2455018 5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775559-75-5](/img/structure/B2455018.png)
5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .科学的研究の応用
Synthesis and Enzyme Inhibition Studies
Synthesis and Lipase/α-glucosidase Inhibition : A study conducted by Bekircan, Ülker, and Menteşe (2015) involved synthesizing novel heterocyclic compounds derived from a similar triazole structure. The compounds exhibited significant lipase and α-glucosidase inhibition, with certain compounds showing the best activity in both tests. This research indicates the potential of such triazole derivatives in therapeutic applications targeting enzymes like lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).
Enzyme Inhibition and Antagonist Activity : Another study by Watanabe et al. (1992) focused on synthesizing bicyclic 1,2,4-triazol-3(2H)-one derivatives with a 4-fluorobenzoyl piperidine group. These compounds demonstrated potent 5-HT2 antagonist activity, indicating their potential in neuropsychiatric disorder treatments (Watanabe et al., 1992).
Molecular Studies and Antimicrobial Activities
Molecular Stabilities and Conformational Analyses : Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, examining their anti-cancer properties using density functional theory and molecular docking. This research provides insights into the stability and potential anti-cancer activity of such compounds (Karayel, 2021).
Antimicrobial Activities of 1,2,4-Triazole Derivatives : A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against various microorganisms, suggesting their potential in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis, Characterization, and Biological Application Studies
Synthesis and Cytotoxic Studies : Govindhan et al. (2017) focused on synthesizing and characterizing a compound using click chemistry. They analyzed its thermal stability, crystal structure, cytotoxicity, and pharmacokinetics, providing valuable information for future biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Comparative Study of Molecular Methods : Medetalibeyoğlu, Beytur, and Yüksek (2018) compared different molecular methods to synthesize a triazole compound. This comparative analysis provided insights into the structural and spectroscopic properties, contributing to a better understanding of such compounds (Medetalibeyoğlu, Beytur, & Yüksek, 2018).
作用機序
特性
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-31-18-6-3-15(4-7-18)14-28-21(25-26-23(28)30)16-9-11-27(12-10-16)22(29)17-5-8-20(32-2)19(24)13-17/h3-8,13,16H,9-12,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHITUJWRQGBSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)